molecular formula C11H14ClN3O B1419281 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine CAS No. 1217089-32-1

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine

Cat. No. B1419281
M. Wt: 239.7 g/mol
InChI Key: YHTJVAXMUPDHPI-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.


Scientific Research Applications

Synthesis and Antimicrobial Activity

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine and its derivatives have been explored in the synthesis of novel compounds with potential antimicrobial properties. For instance, pyrazolopyrimidines, synthesized from 3-aminopyrazoles, showed promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016). Additionally, the synthesis of 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones demonstrated potent antimicrobial activity against various bacterial and fungal strains (Ashok et al., 2016).

Medicinal Chemistry and Drug Design

The 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine framework is significant in the field of medicinal chemistry. Compounds in this class have been explored as potent σ(1) receptor antagonists with potential applications in treating neurogenic pain and neuropathic pain (Díaz et al., 2012).

Heterocyclic Compound Synthesis

This compound is also pivotal in the synthesis of heterocyclic compounds. For example, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been studied for their potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their relevance in cancer research (Hassan et al., 2014).

Industrial and Material Science Applications

In the context of material science and industrial applications, derivatives of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine have been studied as corrosion inhibitors for iron in acidic media, demonstrating their potential in materials protection and engineering (Chetouani et al., 2005).

Polymer Modification

This compound also plays a role in the modification of polymers. Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amines, including pyrazole derivatives, have shown enhanced swelling properties and potential applications in medical fields due to their increased antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Safety And Hazards

This involves studying the toxicity of the compound and precautions that need to be taken while handling it. Material safety data sheets (MSDS) are often referred to for this information.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or mechanism of action.


properties

IUPAC Name

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-15-9-5-3-4-8(6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVIITPOSQWAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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